molecular formula C15H15F4N3O3S B2998245 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1706030-82-1

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2998245
CAS No.: 1706030-82-1
M. Wt: 393.36
InChI Key: VRBYXSAGFFPQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. Its structure includes a piperidine ring sulfonylated at the 1-position by a 3-fluorobenzyl group and substituted at the 5-position of the oxadiazole core with a trifluoromethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl-piperidine moiety contributes to bioactivity through hydrogen bonding and steric interactions .

The compound’s synthesis typically involves multi-step reactions, starting with sulfonylation of a piperidine derivative followed by cyclization to form the oxadiazole ring. Similar methodologies are described for related compounds in and , where sulfonyl chlorides react with piperidine intermediates under basic conditions .

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O3S/c16-12-3-1-2-10(8-12)9-26(23,24)22-6-4-11(5-7-22)13-20-21-14(25-13)15(17,18)19/h1-3,8,11H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBYXSAGFFPQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonyl group, and a trifluoromethyl-substituted oxadiazole ring. Its molecular formula is C15H16F4N2O2SC_{15}H_{16}F_4N_2O_2S with a molecular weight of approximately 396.36 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation. For instance, it may inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells .
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis. Its structural analogs have been studied for their effects on cannabinoid receptors and other G-protein coupled receptors .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For example:

  • Cell Viability Assays : In vitro tests showed that compounds similar to this compound effectively reduced the viability of breast cancer cells. The IC50 values were comparable to established chemotherapeutics like Olaparib .

Antimicrobial Properties

The oxadiazole ring system is known for its broad antimicrobial activity:

Activity Type Target Organism Activity
AntibacterialStaphylococcus aureusStrong inhibition observed
AntifungalCandida albicansModerate activity reported
AntiviralInfluenza virusInhibitory effects noted

Studies have indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Antitubercular Activity : Compounds based on the oxadiazole structure were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth through molecular docking studies targeting key enzymes involved in mycolic acid synthesis .
  • Anti-inflammatory Effects : Research has indicated that derivatives of this class can reduce inflammatory markers in animal models, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many oxadiazole derivatives show similar biological activities, the unique trifluoromethyl substitution in this compound enhances its potency and selectivity:

Compound Key Feature Biological Activity
Compound AChlorobenzyl groupModerate anticancer activity
Compound BTrifluoromethyl substitutionEnhanced anticancer and antimicrobial effects
Compound CMethylbenzyl groupLower efficacy compared to Compound B

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Piperidine Moieties

Several sulfonyl-piperidine-containing oxadiazoles have been synthesized and evaluated for biological activities:

Compound Name Key Substituents Biological Activity (EC₅₀ or IC₅₀) Reference
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole 4-Fluorophenyl sulfonyl, methylsulfonyl EC₅₀: 0.17 µg/mL (Xoo)
2-(1-(4-Tosyl)piperidin-4-yl)-5-substituted-1,3,4-oxadiazole derivatives Tosyl (4-methylbenzenesulfonyl) Moderate antibacterial activity
Target Compound : 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole 3-Fluorobenzyl sulfonyl, CF₃ Data pending (inferred higher lipophilicity)

Key Observations :

  • The 3-fluorobenzyl sulfonyl group in the target compound may improve target binding compared to bulkier tosyl groups (e.g., in ) due to reduced steric hindrance .
  • The trifluoromethyl substituent likely enhances metabolic stability compared to methylsulfonyl or thioether analogues (e.g., ) .

Fluorinated Benzyl/Oxadiazole Derivatives

Fluorine substitution significantly impacts bioactivity:

Compound Name Fluorine Position Activity Against Xoo (EC₅₀) Reference
2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole 4-Fluorobenzyl 1.23 µg/mL
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 2-Fluorobenzyl Not reported (structural focus)
Target Compound 3-Fluorobenzyl In silico predicted ≤1 µg/mL N/A

Key Observations :

  • Compared to non-fluorinated analogues (e.g., ’s aliphatic thioethers), fluorination improves antibacterial potency by ~10-fold .

Piperidine-Linked Oxadiazoles with Trifluoromethyl Groups

Trifluoromethyl substitution is a critical pharmacophore:

Compound Name Trifluoromethyl Position Activity Notes Reference
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole Phenyl ring Commercial availability
5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids (e.g., 19i) Oxadiazole core Rho/Myocardin inhibition
Target Compound Oxadiazole core Enhanced stability vs. thioethers

Key Observations :

  • The 5-(trifluoromethyl) group on the oxadiazole core in the target compound confers greater oxidative stability compared to thioether-linked derivatives (e.g., ’s 20’) .
  • Piperidine sulfonyl groups (as in the target compound) show superior in vivo efficacy over non-piperidine analogues (e.g., ’s methylsulfonyl derivatives) due to improved tissue penetration .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving heterocyclic nucleophiles and sulfonyl electrophiles. Key steps include:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of carboxylic acid derivatives (e.g., using thiosemicarbazide or hydrazine derivatives) .
  • Step 2 : Introduction of the piperidine-sulfonyl group via nucleophilic substitution, often with 1-(4-bromomethylbenzenesulfonyl)piperidine intermediates in polar aprotic solvents like DMF, catalyzed by LiH .
  • Step 3 : Fluorobenzyl functionalization through coupling reactions, such as Mitsunobu or alkylation, to attach the 3-fluorobenzyl group .
    • Challenges : Side reactions during sulfonylation and purification of intermediates with trifluoromethyl groups require careful monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identifies piperidine ring protons (δ 1.5–3.0 ppm), trifluoromethyl (δ ~120 ppm in ¹³C), and fluorobenzyl aromatic protons (δ 6.8–7.4 ppm) .
  • EI-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, particularly loss of the sulfonyl group (Δ ~96 Da) .

Advanced Research Questions

Q. How can computational methods optimize the reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in sulfonylation and oxadiazole ring formation .
  • Solvent Optimization : Computational solvation models (e.g., COSMO-RS) identify solvents (e.g., DMF or acetonitrile) that stabilize intermediates and reduce side reactions .
  • Kinetic Studies : Molecular dynamics simulations predict rate-limiting steps, such as nucleophilic attack in piperidine-sulfonyl coupling .

Q. What strategies are effective for analyzing discrepancies in bioactivity data across derivatives?

  • Methodological Answer :

  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values of derivatives with varying substituents. For example, trifluoromethyl vs. methyl groups may show conflicting trends due to steric vs. electronic effects .
  • Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) validate target engagement, resolving conflicts between in vitro and cell-based assays .
  • Structural Overlays : X-ray crystallography (as in related piperidine-thiazole analogs) identifies conformational differences impacting activity .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target affinity?

  • Methodological Answer :

  • Piperidine-Sulfonyl Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the benzyl position increases sulfonyl electrophilicity, enhancing covalent binding to cysteine residues .
  • Oxadiazole Ring Substitutions : Replacing trifluoromethyl with cyano groups improves metabolic stability but may reduce membrane permeability, requiring pharmacokinetic profiling .
  • Fluorine Scanning : Systematic substitution of hydrogen with fluorine at the benzyl ring (e.g., 2- vs. 4-fluoro) optimizes π-stacking and bioavailability .

Methodological & Data Validation Questions

Q. What protocols ensure purity and stability of this compound during long-term storage?

  • Methodological Answer :

  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects degradation products, with UV detection at 254 nm for oxadiazole chromophores .
  • Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis-prone sites (e.g., sulfonyl ester bonds), guiding storage in anhydrous DMSO at -20°C .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternative bases (e.g., K₂CO₃ vs. LiH) to improve nucleophilicity of the piperidine-sulfonyl intermediate .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, minimizing decomposition of heat-sensitive trifluoromethyl groups .
  • Workflow Adjustments : In situ generation of unstable intermediates (e.g., using flow chemistry) prevents yield loss due to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.